molecular formula C18H22N2O5S B2965477 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone CAS No. 1219906-41-8

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone

Cat. No.: B2965477
CAS No.: 1219906-41-8
M. Wt: 378.44
InChI Key: ZFPCJIFGNRPHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone is a complex organic compound with the molecular formula C18H22N2O5S This compound is characterized by the presence of a piperazine ring substituted with a cyclopropylsulfonyl group and a benzofuran moiety substituted with a methoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced by reacting cyclopropylsulfonyl chloride with the piperazine ring in the presence of a base.

    Coupling of the Benzofuran and Piperazine Moieties: The final step involves coupling the benzofuran moiety with the piperazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone: Unique due to its specific substitution pattern and combination of functional groups.

    (4-Phenylpiperazin-1-yl)(6-methoxybenzofuran-2-yl)methanone: Similar structure but with a phenyl group instead of a cyclopropylsulfonyl group.

    (4-Methylpiperazin-1-yl)(6-methoxybenzofuran-2-yl)methanone: Similar structure but with a methyl group instead of a cyclopropylsulfonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-12-15-6-3-13(24-2)11-16(15)25-17(12)18(21)19-7-9-20(10-8-19)26(22,23)14-4-5-14/h3,6,11,14H,4-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPCJIFGNRPHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.